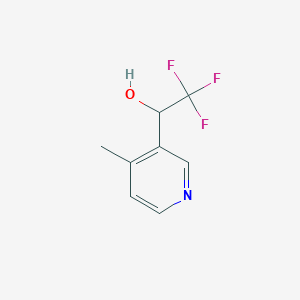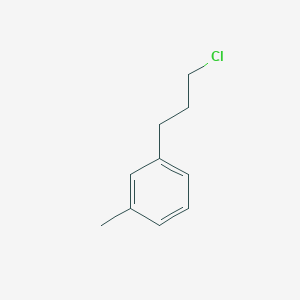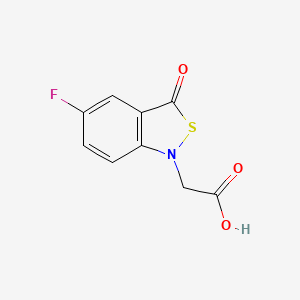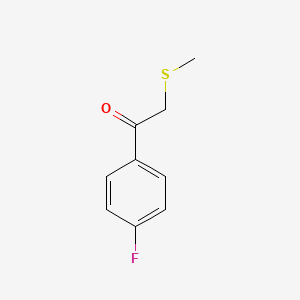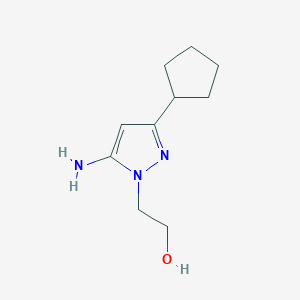
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H17N3O. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amino group and a hydroxyl group in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-cyclopentyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or distillation. The overall reaction can be represented as follows:
3-cyclopentyl-1H-pyrazole+ethylene oxideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products
Oxidation: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethyl chloride.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of the target enzyme or receptor, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 5-Amino-1-(2-hydroxyethyl)pyrazole
- 3-Amino-2-pyrazoleethanol
Uniqueness
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group in its structure, which allows for a wide range of chemical modifications and applications. Its cyclopentyl substituent also provides additional steric and electronic effects that can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(5-amino-3-cyclopentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H17N3O/c11-10-7-9(8-3-1-2-4-8)12-13(10)5-6-14/h7-8,14H,1-6,11H2 |
Clave InChI |
AOVZSHYIDPKZLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NN(C(=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


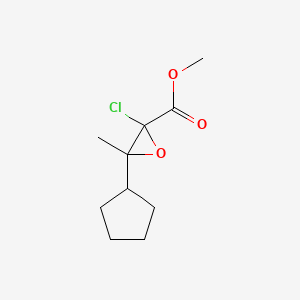

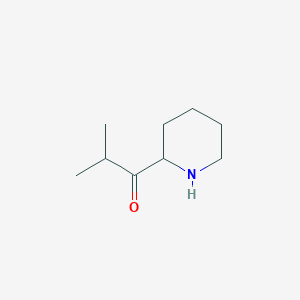
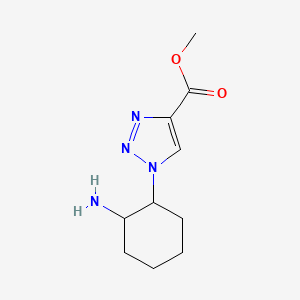
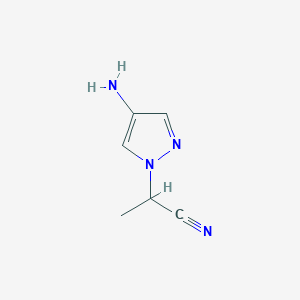

![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)


